molecular formula C23H22FN5O2 B2575037 N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226436-78-7

N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2575037
CAS RN: 1226436-78-7
M. Wt: 419.46
InChI Key: BNKGHKIKUVLHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that has been studied for its potential as a prolyl hydroxylase inhibitor and erythropoietin production-inducing agent . It has a molecular formula of C23H22FN5O2 and a molecular weight of 419.46.


Synthesis Analysis

The synthesis of this compound involves the reaction of Compound [II-1-4] with N,N-dimethylformamide dimethyl acetal at room temperature to under heating conditions in various solvents such as ethyl acetate, chloroform, toluene, 1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane, methanol, ethanol, 2-propanol, dimethyl sulfoxide, N,N-dimethylformamide, acetonitrile and the like alone or a mixed solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring attached to a carboxamide group. It also contains a fluorobenzyl group and a methylated oxazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature.

Scientific Research Applications

Chemical and Pharmacological Identification

Researchers have identified various cannabimimetic indazole and indole derivatives, including compounds structurally related to N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, in new psychoactive substances. These compounds were identified using techniques like liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy, which are essential for forensic toxicology and pharmaceutical research (Qian et al., 2015).

Structural Analysis and Synthesis

Studies on the synthesis, structural characterization, and biological evaluation of related triazole derivatives, including the use of X-ray crystallography and density functional theory (DFT) calculations, provide insights into the molecular structure and potential applications of these compounds in areas like antimicrobial agents and material science (Ahmed et al., 2020).

Biological Activity and Potential Therapeutic Applications

The synthesis and investigation of similar compounds for their antifungal potential against various fungi suggest potential applications in medical and agricultural fields. For example, the evaluation of benzofuran-1,2,3-triazole hybrids as fungicidal preservatives indicates the utility of these compounds in preserving materials against fungal degradation (Abedinifar et al., 2020).

Metabolism and Pharmacokinetics Studies

Investigations into the metabolism of synthetic cannabinoids related to this compound by human liver microsomes are critical for understanding the drug metabolism and potential therapeutic applications of these compounds (Li et al., 2018).

Mechanism of Action

The compound shows a prolyl hydroxylase inhibitory action and an erythropoietin production-inducing ability. It is useful as a prophylactic or therapeutic agent for various diseases and pathologies (disorders) caused by decreased production of erythropoietin .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for the study of this compound could involve further exploration of its potential as a prolyl hydroxylase inhibitor and erythropoietin production-inducing agent. This could include studies to determine its efficacy and safety in various disease models .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-14-4-8-18(9-5-14)23-26-20(16(3)31-23)13-29-15(2)21(27-28-29)22(30)25-12-17-6-10-19(24)11-7-17/h4-11H,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKGHKIKUVLHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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